(1,4-Diethylpiperazin-2-yl)methanamine
Description
(1,4-Diethylpiperazin-2-yl)methanamine is a piperazine derivative characterized by a six-membered piperazine ring with two ethyl groups substituted at the 1- and 4-positions and a methanamine (-CH₂NH₂) group at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amine groups and hydrophobic contributions from the ethyl substituents. Piperazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their ability to modulate solubility, bioavailability, and receptor interactions .
Properties
CAS No. |
124257-66-5 |
|---|---|
Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1,4-diethylpiperazin-2-yl)methanamine |
InChI |
InChI=1S/C9H21N3/c1-3-11-5-6-12(4-2)9(7-10)8-11/h9H,3-8,10H2,1-2H3 |
InChI Key |
PFKFEPBMWIMCAD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(C(C1)CN)CC |
Canonical SMILES |
CCN1CCN(C(C1)CN)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Solubility Trends
Evidence from solubility studies on substituted amines (e.g., N-ethyl vs. N,N-diethyl derivatives) indicates that bulkier alkyl groups reduce aqueous solubility due to increased hydrophobicity. For example:
- Methanamine derivatives : Solubility in water decreases in the order:
Benzenamine > N-methyl > N-ethyl > N,N-dimethyl > N,N-diethyl at 283 K . - Halogenated solvents: Diethyl-substituted amines exhibit higher solubility in non-polar solvents (e.g., tetrachloromethane) compared to hydrocarbons, a trend also observed in the target compound’s analogues .
Thermal Stability
Piperazine derivatives with ethyl or benzyl groups typically show enhanced thermal stability compared to unsubstituted variants, as alkyl/aryl groups stabilize the ring through steric and electronic effects .
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